(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine
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Overview
Description
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is an organic compound that features a benzyl group substituted with fluorine and a pyrazolyl group substituted with fluoroethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzyl halide reacts with a pyrazolyl amine under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazolyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- GPR35 agonist, compound 10
- N,N-diisopropylethylamine
Uniqueness
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine stands out due to its unique combination of fluorinated benzyl and pyrazolyl groups. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H16ClF2N3 |
---|---|
Molecular Weight |
287.73 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c14-6-8-18-7-5-13(17-18)10-16-9-11-1-3-12(15)4-2-11;/h1-5,7,16H,6,8-10H2;1H |
InChI Key |
GEODBFYPJANLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=NN(C=C2)CCF)F.Cl |
Origin of Product |
United States |
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